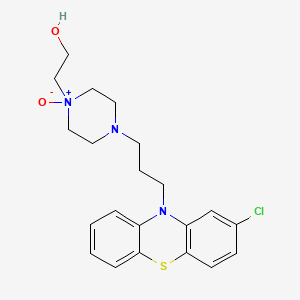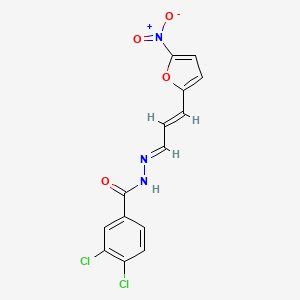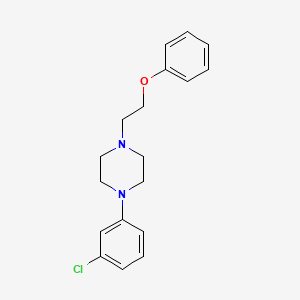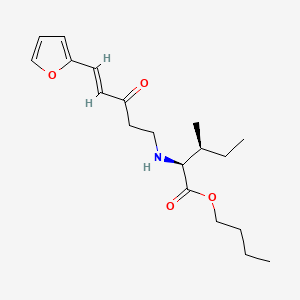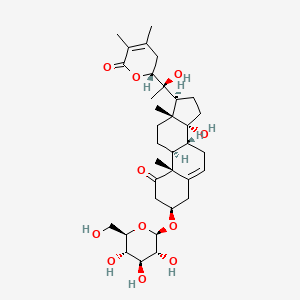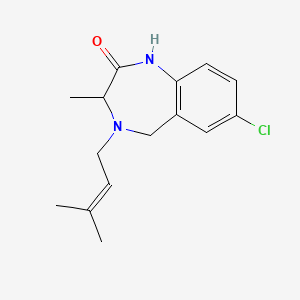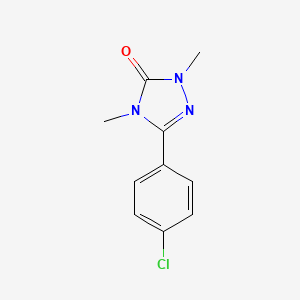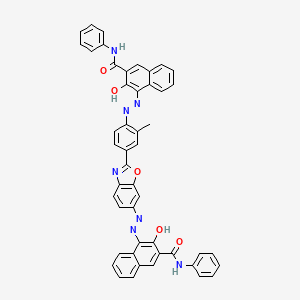
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity starting materials and stringent quality control measures ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of high-quality dyes for textiles and printing.
作用機序
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Aromatic Rings: The azo group can participate in π-π interactions with aromatic rings, influencing the compound’s stability and reactivity.
Redox Reactions: The azo group can be reduced to amines, which can further react with other compounds.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-((4-(6-((2-hydroxy-3-((methylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-methylnaphthalene-2-carboxamide
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
Uniqueness
3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)-2-methylphenyl)azo)-N-phenylnaphthalene-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
79832-55-6 |
|---|---|
分子式 |
C48H33N7O5 |
分子量 |
787.8 g/mol |
IUPAC名 |
3-hydroxy-4-[[2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3-benzoxazol-6-yl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H33N7O5/c1-28-24-31(20-22-39(28)53-55-43-36-19-11-9-13-30(36)26-38(45(43)57)47(59)50-33-16-6-3-7-17-33)48-51-40-23-21-34(27-41(40)60-48)52-54-42-35-18-10-8-12-29(35)25-37(44(42)56)46(58)49-32-14-4-2-5-15-32/h2-27,56-57H,1H3,(H,49,58)(H,50,59) |
InChIキー |
DJYUBRZHKRDCSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC6=CC=CC=C6)O)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



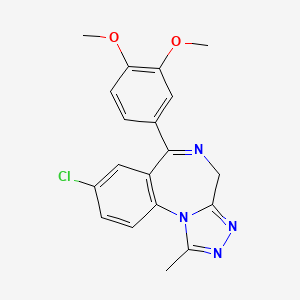
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
